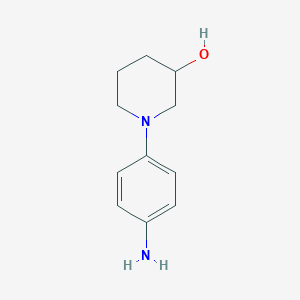

1-(4-Aminophenyl)piperidin-3-ol

Description

Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Chemistry and Biological Probes

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents and biologically active natural products. mdpi.comijnrd.orgnih.gov This six-membered nitrogen-containing heterocycle is a key component in drugs spanning numerous therapeutic areas, including antipsychotics, opioids, antihistamines, and anti-cancer agents. ijnrd.orgresearchgate.net The prevalence of the piperidine scaffold can be attributed to several key factors:

Physicochemical and Pharmacokinetic Properties: The piperidine moiety can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules such as enzymes and receptors.

Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, facilitating the creation of diverse chemical libraries for screening. mdpi.com

The strategic incorporation of the piperidine scaffold is a well-established approach to optimize the pharmacological profile of lead compounds in drug discovery.

Rationale for Dedicated Academic Investigation of 1-(4-Aminophenyl)piperidin-3-ol

The specific combination of functional groups in 1-(4-Aminophenyl)piperidin-3-ol provides a compelling rationale for its academic investigation. The primary amino group on the phenyl ring offers a key site for further chemical elaboration, allowing for the introduction of a wide variety of substituents through well-established reactions such as amide bond formation or sulfonylation. This versatility makes it an attractive building block for creating libraries of novel compounds for biological screening.

Furthermore, the hydroxyl group on the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers. This is of particular importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. The ability to synthesize and study stereochemically pure forms of 1-(4-Aminophenyl)piperidin-3-ol and its derivatives is a key aspect of its research appeal. rsc.org

The aminophenylpiperidine substructure itself is found in compounds investigated for a range of biological targets, including but not limited to, inhibitors of certain enzymes and ligands for various receptors. researchgate.net Therefore, 1-(4-Aminophenyl)piperidin-3-ol serves as a valuable starting point for the synthesis of potentially bioactive molecules.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research involving structures related to 1-(4-Aminophenyl)piperidin-3-ol is multifaceted. Studies on analogous aminopiperidinol compounds have explored their potential in areas such as neurodegenerative diseases and infectious diseases. For instance, various piperidinol derivatives have been synthesized and evaluated for their anti-tuberculosis activity. nih.gov

A significant portion of the academic interest in this compound appears to stem from its utility as a synthetic intermediate. The availability of its precursor, 1-(4-aminophenyl)piperidin-3-one, suggests that the primary research trajectory is its use as a scaffold to be further modified and incorporated into larger, more complex molecules with potential therapeutic applications.

Despite the clear potential, there is a noticeable knowledge gap in the scientific literature concerning the specific biological activity of 1-(4-Aminophenyl)piperidin-3-ol itself. While the individual components of the molecule are well-studied in other contexts, dedicated research focusing on the pharmacological profile of this exact compound is not extensively published. This represents a significant opportunity for future research to explore its intrinsic biological properties and to fully characterize its potential as a standalone agent or as a lead for further drug development.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPPMAWVWTROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304431 | |

| Record name | 1-(4-Aminophenyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63226-14-2 | |

| Record name | 1-(4-Aminophenyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63226-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Aminophenyl Piperidin 3 Ol and Its Derivatives

Established Synthetic Routes to 1-(4-Aminophenyl)piperidin-3-ol

The construction of 1-(4-aminophenyl)piperidin-3-ol can be achieved through several reliable synthetic pathways. These methods often involve the formation of the piperidine (B6355638) ring followed by or concurrent with the introduction of the necessary functional groups.

Reductive Strategies from Nitro-Substituted Precursors

A common and effective method for the synthesis of 1-(4-aminophenyl)piperidin-3-ol involves the reduction of a nitro-substituted precursor. This strategy takes advantage of the well-established chemistry of nitro group reduction to an amine.

The synthesis typically begins with the reaction of a suitable piperidine precursor with a nitro-activated aromatic compound. For instance, 1-(4-nitrophenyl)piperidin-3-ol (B1335247) can be synthesized and subsequently reduced. The reduction of the nitro group is a critical step and can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com This process is generally clean and efficient, providing the desired aminophenyl product in high yield.

Another approach involves the use of metal hydrides or other chemical reducing agents. For example, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) can effectively reduce the nitro group to an amine. dtic.mil

Table 1: Comparison of Reductive Strategies for Nitro-Substituted Precursors

| Reducing Agent | Catalyst/Conditions | Solvent | Advantages |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Aliphatic Alcohols (e.g., Ethanol) | High yield and purity, mild conditions. google.com |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol/Water | Effective for various substrates. dtic.mil |

Reductive Amination Protocols for Target Compound Synthesis

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely applied in the synthesis of amines, including 1-(4-aminophenyl)piperidin-3-ol. nih.gov This one-pot reaction combines the formation of an imine or enamine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. youtube.commasterorganicchemistry.com

In the context of synthesizing the target compound, a typical approach would involve the reaction of 4-nitroaniline (B120555) with a suitable piperidone precursor, such as 1-protected-3-oxopiperidine. The resulting enamine or iminium ion intermediate is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is less reactive towards carbonyls at neutral or slightly acidic pH. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).

Following the reductive amination to form the 1-(4-nitrophenyl)piperidin-3-ol, the nitro group is then reduced to the amine as described in the previous section to yield the final product.

General Advanced Synthetic Technologies for Piperidine Ring Construction Relevant to Analogs

The development of novel synthetic methodologies for the construction of the piperidine ring is crucial for accessing a diverse range of analogs of 1-(4-aminophenyl)piperidin-3-ol. These advanced techniques offer greater control over stereochemistry and functional group tolerance.

Alkene Cyclization Approaches to Substituted Piperidines

The cyclization of unsaturated amines is a powerful strategy for the synthesis of substituted piperidines. These methods often involve the intramolecular reaction of an amine with a tethered alkene.

Gold-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines through the difunctionalization of a double bond. mdpi.com Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form piperidine rings under mild conditions. organic-chemistry.org These reactions often exhibit good functional group tolerance, allowing for the synthesis of complex piperidine derivatives.

Table 2: Alkene Cyclization Methods for Piperidine Synthesis

| Catalyst | Reaction Type | Key Features |

| Gold(I) complexes | Oxidative amination | Forms N-heterocycle and introduces an O-substituent. mdpi.com |

| Palladium catalysts | Intramolecular hydroamination | Mild reaction conditions, tolerates acid-sensitive groups. organic-chemistry.org |

Intramolecular Amination and Radical Cyclization Techniques for Piperidine Derivatives

Intramolecular amination reactions provide a direct route to the piperidine scaffold. For instance, the intramolecular amination of organoboronates can yield piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Radical cyclization reactions have also emerged as a powerful tool for piperidine synthesis. These reactions can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. organic-chemistry.org A notable example is the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidines in good yields. mdpi.com Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can lead to the formation of 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov

Hydrogenation and Double Reduction Strategies for Piperidine Scaffolds

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. researchgate.net This transformation can be achieved using heterogeneous catalysts such as rhodium on carbon (Rh/C) or ruthenium-based catalysts under hydrogen pressure. organic-chemistry.orgresearchgate.net Electrocatalytic hydrogenation of pyridines has also been demonstrated as a viable method, operating at ambient temperature and pressure. acs.orgnih.gov

A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which tolerates a wide range of sensitive functional groups, including nitro and bromo substituents. chemrxiv.org This method allows for the synthesis of multi-substituted piperidines in high yields. chemrxiv.org Furthermore, transfer hydrogenation using formic acid/triethylamine mixtures with a rhodium catalyst can effectively reduce pyridinium (B92312) salts to piperidines. dicp.ac.cn

Table 3: Hydrogenation Strategies for Piperidine Synthesis

| Catalyst System | Hydrogen Source | Key Features |

| Rhodium on Carbon (Rh/C) | Hydrogen Gas (H₂) | Effective for a variety of pyridine derivatives. organic-chemistry.org |

| Iridium(III) Catalyst | Silanes | Tolerates sensitive functional groups, high yields. chemrxiv.org |

| Rhodium Catalyst | Formic Acid/Triethylamine | Transfer hydrogenation of pyridinium salts. dicp.ac.cn |

| Electrocatalysis (e.g., Rh/C cathode) | Water | Ambient temperature and pressure. acs.orgnih.gov |

Annulation Reactions in Piperidine Synthesis

The construction of the piperidine scaffold, a core component of 1-(4-Aminophenyl)piperidin-3-ol, is frequently accomplished through annulation reactions, where a ring is formed onto a pre-existing structure. These methods are valued for their efficiency in building molecular complexity. Various strategies, including [4+2], [3+2], and [5+1] cycloadditions, are employed to forge the heterocyclic ring system. nih.govnih.govrsc.orgrsc.orgresearchgate.net

A common approach involves the [4+2] annulation of imines with allenes, catalyzed by phosphines, which furnishes highly functionalized piperidine derivatives. researchgate.net This method is powerful for creating an array of substituted piperidines. Another strategy is the divergent intermolecular coupling of alkenes with bifunctional reagents, which can be tuned to produce either piperidines or pyrrolidines by switching between radical and polar cyclization pathways. nih.govrsc.org This control is often achieved by modifying reaction parameters such as the halogenating agent, concentration, and solvent. nih.gov For instance, N-iodosuccinimide (NIS) at low concentrations may favor a radical pathway to form pyrrolidines, while N-bromosuccinamide (NBS) in conjunction with a polar solvent like hexafluoroisopropanol (HFIP) can promote a polar cyclization to yield piperidines. nih.gov

The table below summarizes key conditions for divergent annulation reactions leading to piperidine scaffolds.

| Annulation Type | Reactants | Catalyst/Reagent | Solvent | Key Feature | Reference |

| [4+2] Annulation | Imines, Allenes | Chiral Phosphine | Dichloromethane (DCM) | Enantioselective synthesis of functionalized piperidines. | researchgate.net |

| Divergent [4+2] | Styrene, Allylsulfonamide | N-Bromosuccinamide (NBS), then HFIP | Dichloromethane (DCM) | Tunable process yielding a single piperidine diastereomer. | nih.gov |

| [5+1] Annulation | Homopropargylic amines | PPh₃AuNTf₂, Catecholborane | Dichloromethane (DCM) | One-pot synthesis of piperidin-4-ols with a free nitrogen for derivatization. | nih.gov |

| Reductive Hydroamination | Alkynes with a nitrogen source | Acid-mediated | Not specified | Forms piperidines via an iminium ion intermediate. | nih.govmdpi.com |

These annulation strategies provide robust pathways to the core piperidine structure, which can then be further functionalized to yield the target compound, 1-(4-Aminophenyl)piperidin-3-ol.

Stereoselective Synthesis and Chiral Resolution of 1-(4-Aminophenyl)piperidin-3-ol and its Enantiomers

The presence of two stereocenters in 1-(4-Aminophenyl)piperidin-3-ol (at C3 and potentially C4 if substituted) necessitates stereocontrolled synthetic methods to obtain specific stereoisomers. Research has focused on both asymmetric synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis: Strategies for the stereoselective synthesis of related 4-amino-3-hydroxy piperidines have been explored. One approach utilizes a Rh(I)-catalyzed asymmetric hydrogenation to control the stereochemistry of the 4,3-amino alcohol moiety. nih.govrsc.org Another powerful method is the three-component vinylogous Mannich-type reaction, which can assemble multi-substituted chiral piperidines from simple precursors, inspired by the biosynthesis of piperidine alkaloids. scispace.com This reaction yields a chiral dihydropyridinone that serves as a versatile intermediate for various chiral piperidine compounds. scispace.com Furthermore, regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols has been achieved through the nucleophilic opening of 1-benzyl-4,5-epoxypiperidine-3-ols, demonstrating a pathway to polyhydroxylated piperidines with defined stereochemistry. researchgate.net

Chiral Resolution: When a racemic mixture of 1-(4-Aminophenyl)piperidin-3-ol is produced, chiral resolution is required to separate the enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a prevalent technique. nih.govmdpi.com For instance, cellulose-based chiral columns have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally related intermediates. nih.gov The choice of CSP and the polarity of substituents on the piperidine ring can significantly influence the separation efficiency. nih.gov

Kinetic resolution offers an alternative approach. This technique can involve the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using a chiral base, allowing for the separation of enantiomers based on their different reaction rates. whiterose.ac.uk The resulting enantioenriched starting material or product can then be carried forward in the synthesis. whiterose.ac.uk

The table below outlines different approaches for obtaining enantiomerically pure piperidine derivatives.

| Method | Approach | Key Features | Application Example | Reference |

| Asymmetric Synthesis | Rh(I) Catalyzed Hydrogenation | Controls relative and absolute stereochemistry of the 4,3-amino alcohol. | Synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. | nih.govrsc.org |

| Asymmetric Synthesis | Three-component Mannich Reaction | Inspired by biosynthesis; creates chiral dihydropyridinone intermediates. | Synthesis of chiral piperidine natural alkaloids. | scispace.com |

| Chiral Resolution | HPLC with Chiral Stationary Phase | Separates enantiomers of a racemic mixture. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |

| Kinetic Resolution | Asymmetric Deprotonation | Uses a chiral base to preferentially react with one enantiomer. | Resolution of N-Boc-2-aryl-4-methylenepiperidines. | whiterose.ac.uk |

Chemical Reactivity and Derivatization Strategies for 1-(4-Aminophenyl)piperidin-3-ol

The structure of 1-(4-Aminophenyl)piperidin-3-ol offers multiple sites for chemical modification: the secondary amine on the piperidine ring, the hydroxyl group at the C3 position, and the primary amino group on the phenyl ring.

Functional Group Interconversions on the Piperidine Ring System

The hydroxyl and amino groups on the piperidine ring are key handles for functionalization. The hydroxyl group can undergo standard transformations such as oxidation to the corresponding ketone, 1-(4-aminophenyl)piperidin-3-one. bldpharm.com It can also be converted into a better leaving group for nucleophilic substitution reactions. ub.edu The secondary amine within the piperidine ring is nucleophilic and can be alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents. researchgate.net For example, the nitrogen atom can be readily derivatized in piperidin-4-ol products, allowing for subsequent one-pot intramolecular alkylations to access quinolizidine (B1214090) and indolizidine skeletons. nih.gov

Modifications and Transformations of the Aminophenyl Moiety

The aminophenyl group is a crucial pharmacophore that can also be readily modified. The primary aromatic amine can be diazotized and converted into a range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. It can also undergo acylation, sulfonylation, or alkylation to generate a library of amide, sulfonamide, or secondary/tertiary amine derivatives. Derivatization of the N-(4-aminophenyl)piperidine core has been explored to improve the detection of organic acids in mass spectrometry, highlighting the utility of modifying this moiety. nih.govrowan.edunsf.gov This derivatization involves coupling organic acids to the aminophenyl group, significantly enhancing ionization and detection limits. nih.govrowan.edu

Optimization of Synthetic Yields and Reaction Conditions for 1-(4-Aminophenyl)piperidin-3-ol Analogs

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of 1-(4-Aminophenyl)piperidin-3-ol and its analogs. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

In phosphine-catalyzed [4+2] annulations, for instance, the catalyst loading and solvent choice have been shown to be critical. While 20 mol% of PMe₃ in DCM at room temperature might provide optimal results for one substrate, reducing the catalyst loading can decrease the yield. researchgate.net Similarly, solvents like acetonitrile (B52724) (CH₃CN) and methanol (CH₃OH) can lead to inferior outcomes compared to dichloromethane (DCM). researchgate.net

For the synthesis of piperidin-4-ol analogs via gold-catalyzed cyclization, the reaction progress is monitored closely, and conditions such as temperature and the amount of reducing agent (e.g., catecholborane) are carefully controlled to maximize the yield and diastereoselectivity. nih.gov In the synthesis of a 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) analog, refluxing at 82-85°C for 3 hours in N,N-dimethyl-formamide (DMF) was found to be effective, yielding a purity of over 99% after refinement. chemicalbook.com

The table below presents examples of reaction optimization for related piperidine syntheses.

| Reaction | Variable Optimized | Optimal Condition | Effect on Yield/Purity | Reference |

| Phosphine-Catalyzed [4+2] Annulation | Catalyst Loading | 20 mol% PMe₃ | Decreasing to 10% or 5% reduced yield from >95% to 85% and 75% respectively. | researchgate.net |

| Phosphine-Catalyzed [4+2] Annulation | Solvent | Dichloromethane (DCM) | Use of CH₃CN or CH₃OH resulted in inferior outcomes. | researchgate.net |

| Piperazine Synthesis | Reaction Time & Temperature | 3 hours at 82-85°C | Led to a crude yield of 85.7% and a final purity of >99%. | chemicalbook.com |

| Gold-Catalyzed Cyclization | Reaction Temperature | -78 °C to room temperature | Temperature is varied depending on the substrate to achieve high diastereoselectivity (>25:1). | nih.gov |

These examples underscore the importance of systematic optimization to develop efficient and scalable synthetic routes for 1-(4-Aminophenyl)piperidin-3-ol and its derivatives.

Research on Derivatives and Analogs of 1 4 Aminophenyl Piperidin 3 Ol

Design Principles for Novel Piperidine-Based Chemical Probes and Scaffolds

The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, present in a vast number of approved drugs due to its favorable properties. arizona.edumdpi.com As a saturated heterocycle, it can adopt various low-energy conformations, allowing it to present substituents in precise three-dimensional arrangements to interact with biological targets. arizona.edu The design of novel probes based on scaffolds like 1-(4-aminophenyl)piperidin-3-ol is guided by several key principles:

Modulating Physicochemical Properties : Introducing chiral centers or substituents can alter properties like pKa, lipophilicity (logP/logD), and aqueous solubility. researchgate.netresearchgate.net These modifications are crucial for improving a molecule's drug-like characteristics. researchgate.net For instance, replacing a central ring system with a piperidine can increase hydrolytic stability and polarity. nih.gov

Enhancing Biological Activity and Selectivity : The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, forming key ionic interactions with target proteins. arizona.edu Modifications at different points on the scaffold allow for the exploration of structure-activity relationships (SAR), optimizing potency and selectivity for a specific biological target. researchgate.net For example, N-substitution on the piperidine ring can significantly impact receptor affinity. nih.gov

Scaffold-Based Library Design : A core scaffold is viewed as a structural hub with multiple "variation points." chemdiv.com By decorating these points with diverse chemical building blocks using validated synthetic procedures, large discovery libraries can be generated to screen for new biological activities. chemdiv.com

The introduction of chiral piperidine scaffolds is a particularly promising strategy, as stereochemistry plays a critical role in drug-target interactions, often leading to improved potency and reduced off-target effects. researchgate.net

Synthesis and Characterization of Substituted Piperidine Derivatives of 1-(4-Aminophenyl)piperidin-3-ol

The synthesis of derivatives of 1-(4-aminophenyl)piperidin-3-ol can be systematically approached by modifying its three main structural components.

The secondary amine of the piperidine ring is a common site for modification. N-substitution is typically achieved through standard alkylation or amination reactions. For example, a general method involves the reductive amination of a suitable piperidone precursor with an amine. researchgate.net Another common approach is the direct alkylation of the piperidine nitrogen with an appropriate alkyl halide or a similar electrophile.

A representative synthesis involves the N-alkylation of a piperidine ring with a chloroacetamide derivative under basic conditions. afasci.com This method can be adapted to introduce a variety of functional groups onto the nitrogen atom, allowing for the exploration of different side chains to modulate biological activity. afasci.com Similarly, aza-Michael reactions with reagents like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be used to introduce three-carbon chains onto the piperidine nitrogen. researchgate.net

Modifying the carbon backbone of the piperidine ring often requires more complex multi-step synthetic routes, frequently starting from different precursors. One strategy involves the stereoselective synthesis of polysubstituted piperidines from acyclic precursors via cyclization reactions. mdpi.com For instance, intramolecular reductive amination or hydroamination/cyclization cascades can be employed to construct the substituted ring system. mdpi.com

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-amino substituted piperidines. niscpr.res.in This approach involves esterification, Boc-protection, reduction of the resulting diester to a diol, and subsequent conversion to a ditosylate, which then undergoes cyclization with different amines to yield various substituted piperidines. niscpr.res.in While not starting from 1-(4-aminophenyl)piperidin-3-ol itself, these methods illustrate the principles for creating analogs with substitutions on the piperidine ring carbons.

The aminophenyl group offers another key point for derivatization. The primary aromatic amine can be modified through various reactions common in medicinal chemistry. For example, Schiff base derivatives can be synthesized by reacting the 4-aminophenol (B1666318) precursor with various aldehydes. mdpi.com The resulting imine can then be reduced to a stable secondary amine if desired.

Furthermore, the aromatic ring itself can be substituted. The synthesis of 4-(4-aminophenyl)-3-morpholinone, a structurally related compound, involves the reduction of a nitro-precursor, 4-(4-nitrophenyl)-3-morpholinone, using hydrogen gas and a hydrogenation catalyst in an aliphatic alcohol like ethanol. google.com This highlights a common strategy where derivatives are built using a nitrophenyl analog, with the nitro group being reduced to the amine in a late-stage synthetic step. This allows for a wide range of chemistries to be performed on other parts of the molecule that might not be compatible with a free primary amine.

Comparative Biological Activity Assessment and Profiling of Derivatives

The biological activity of newly synthesized derivatives is typically assessed through in vitro assays to establish a structure-activity relationship (SAR). By comparing the potency of derivatives to the parent compound, researchers can determine the impact of specific structural modifications.

For instance, in a study on piperidinol analogs for anti-tuberculosis activity, a library of derivatives was created by modifying the piperidine nitrogen. nih.gov The initial hit compound, 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, showed a minimum inhibitory concentration (MIC) of 1.5 µg/mL. Subsequent synthesis and testing of analogs revealed that stereochemistry and the nature of the substituent were critical for activity.

In a different study focused on sigma (σ₁) receptor ligands, a series of aminoethyl-substituted piperidines were synthesized and evaluated. nih.gov Replacing a central cyclohexane (B81311) ring in a lead compound with a piperidine ring led to a significant drop in σ₁ receptor affinity. However, subsequent N-methylation of the piperidine ring partially restored this affinity, demonstrating the crucial role of the N-substituent in receptor binding. nih.gov The data showed that small N-alkyl groups were preferred for high affinity. nih.gov

| Compound | Modification | Target/Assay | Activity (Kᵢ or MIC) | Reference |

|---|---|---|---|---|

| Lead Compound (Cyclohexane analog) | N/A (Reference) | σ₁ Receptor Affinity | 0.61 nM | nih.gov |

| Piperidine Analog (4a) | Cyclohexane replaced with N-H piperidine | σ₁ Receptor Affinity | 165 nM | nih.gov |

| N-Methyl Piperidine Analog (18a) | N-methylation of piperidine | σ₁ Receptor Affinity | 6.9 nM | nih.gov |

| Piperidinol Hit Compound (1) | Parent aryl piperidinol | Anti-tuberculosis | 1.5 µg/mL | nih.gov |

| Piperidinol Analog (4a) | (S)-stereoisomer at side chain | Anti-tuberculosis | 0.78 µg/mL | nih.gov |

| Piperidinol Analog (4g) | (S)-stereoisomer, different phenoxy group | Anti-tuberculosis | 0.78 µg/mL | nih.gov |

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) studies employ computational models to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models help in understanding the physicochemical properties and structural features that govern a molecule's potency and can guide the design of new, more active derivatives.

For piperidine derivatives, QSAR models have been successfully developed for various biological targets. In one study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, a QSAR model was built using 3D and 2D autocorrelation descriptors. nih.gov The model demonstrated good predictive ability and highlighted the structural features essential for activity. nih.gov

Another nonlinear QSAR study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a neural network method. nih.gov The model, which used a small set of selected molecular descriptors, successfully correlated the structures with analgesic activities and was validated with an external test set. nih.gov The results from such studies can lead to the generation of a pharmacophore model, which is a 3D representation of the key features a molecule must possess to bind to a specific target. nih.gov

For a series of CCR5 antagonists based on a 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine scaffold, QSAR analysis showed the importance of the relative negative charge on substituents at the R1 position (phenyl ring) for binding affinity. researchgate.net The model also indicated that increasing the length of the molecule in a specific dimension was beneficial for activity. researchgate.net These computational insights are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success.

Advanced Research Applications of 1 4 Aminophenyl Piperidin 3 Ol

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The inherent structure of 1-(4-Aminophenyl)piperidin-3-ol, featuring a secondary amine within the piperidine (B6355638) ring, a primary aromatic amine, and a secondary alcohol, theoretically positions it as a trifunctional building block for organic synthesis. These functional groups offer multiple points for chemical modification, allowing for the potential construction of more complex molecular architectures.

However, a detailed survey of synthetic chemistry literature does not yield specific examples where 1-(4-Aminophenyl)piperidin-3-ol has been explicitly used as a starting material for the synthesis of complex target molecules. While the synthesis of various substituted piperidines is a well-established field, with numerous methods for their preparation and functionalization, the application of this specific isomer is not prominently documented. nih.gov The synthesis of related chiral 4-amino-3-hydroxy piperidines has been explored, indicating the potential for creating stereochemically complex structures from similar backbones. rsc.orgnih.gov

Table 1: Potential Synthetic Transformations of 1-(4-Aminophenyl)piperidin-3-ol

| Functional Group | Potential Reaction Type | Potential Outcome |

| Secondary Piperidine Amine | N-Alkylation, N-Arylation, Acylation | Introduction of diverse substituents on the piperidine nitrogen. |

| Primary Aromatic Amine | Diazotization, Amide formation, Sulfonamide formation | Functionalization of the phenyl ring for further coupling reactions. |

| Secondary Alcohol | Oxidation, Esterification, Etherification | Conversion to a ketone or introduction of protecting or functional groups. |

This table represents theoretical possibilities based on general organic chemistry principles, not documented applications of 1-(4-Aminophenyl)piperidin-3-ol.

Application as a Chemical Probe for Elucidating Biological Interactions and Pathways

Chemical probes are essential tools for understanding biological systems. The structure of 1-(4-Aminophenyl)piperidin-3-ol, containing a piperidine core found in many biologically active compounds, suggests it could be a candidate for development into a chemical probe. ontosight.ai The aromatic amine could be functionalized with reporter tags such as fluorophores or biotin, while the piperidine scaffold could interact with biological targets.

Despite this potential, there is no specific research detailing the use of 1-(4-Aminophenyl)piperidin-3-ol as a chemical probe to investigate biological interactions or pathways. The development of a chemical probe requires extensive validation, including demonstration of target engagement and a well-defined mechanism of action, which has not been reported for this compound. A related compound, N-(4-aminophenyl)piperidine, has been used as a derivatization agent to improve the detection of organic acids in mass spectrometry, highlighting how similar structures can be employed in analytical biochemistry, though not as probes for biological interactions themselves. nih.gov

Future Research Directions and Emerging Avenues

Deepening Mechanistic Understanding of Biological Interactions

A primary future objective is to gain a comprehensive mechanistic understanding of how 1-(4-Aminophenyl)piperidin-3-ol interacts with biological systems. The piperidine (B6355638) scaffold is known to interact with targets ranging from G-protein coupled receptors (GPCRs) to enzymes and ion channels clinmedkaz.orgnih.govnih.gov. Future research must pinpoint the specific molecular targets of this compound.

Key research activities in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the primary protein binding partners of 1-(4-Aminophenyl)piperidin-3-ol.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to probe how modifications to the aminophenyl, piperidine, and hydroxyl groups affect biological activity. This will help to delineate the pharmacophore—the essential three-dimensional arrangement of features required for activity acs.org.

Biophysical and Structural Studies: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to solve the structure of the compound bound to its target. This will provide atomic-level insights into the binding mode and guide the rational design of more potent and selective derivatives nih.gov.

Understanding these fundamental interactions is critical for optimizing the compound's therapeutic profile and minimizing off-target effects.

Discovery of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The advancement of 1-(4-Aminophenyl)piperidin-3-ol as a drug candidate is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. While numerous methods exist for the synthesis of piperidine derivatives, such as the hydrogenation of pyridine (B92270) precursors or various cyclization strategies, these often require harsh conditions or multiple steps nih.govmdpi.comorganic-chemistry.org.

Future research in synthesis should focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents (like water), reduce waste, and operate at lower temperatures ajchem-a.comresearchgate.net. This includes exploring the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereoselectivity, and flow chemistry for safer and more efficient production rice.edu.

Catalytic Methods: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, to streamline the synthesis and reduce reliance on expensive and toxic heavy metals like palladium or rhodium nih.gov.

Stereoselective Synthesis: Given that the biological activity of chiral molecules often resides in a single enantiomer, developing robust methods for the asymmetric synthesis of 1-(4-Aminophenyl)piperidin-3-ol is crucial. This will ensure the production of an enantiomerically pure compound, which is often a requirement for clinical development researchgate.netrsc.org. A recent innovative two-step method combining biocatalytic C-H oxidation and radical cross-coupling could significantly simplify the creation of complex piperidines rice.edu.

Advancing Predictive Computational Modeling for Targeted Drug Discovery

Computational methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources researchgate.netsapub.orgresearchgate.net. For 1-(4-Aminophenyl)piperidin-3-ol, computational modeling can accelerate its development significantly.

Future avenues for computational research include:

Pharmacophore Modeling and Virtual Screening: Developing a 3D pharmacophore model based on the key structural features of 1-(4-Aminophenyl)piperidin-3-ol. This model can be used to screen large virtual libraries of compounds to identify new molecules with similar therapeutic potential acs.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models that correlate the structural features of a series of analogs with their biological activity. These models can predict the potency of new, unsynthesized derivatives, guiding the design of more effective compounds nih.gov.

Molecular Docking and Dynamics Simulations: Using the crystal structure of a potential target protein, molecular docking can predict the binding pose of 1-(4-Aminophenyl)piperidin-3-ol. Subsequent molecular dynamics simulations can then assess the stability of this interaction over time, providing insights into the key binding interactions nih.gov.

These in silico methods can help prioritize which derivatives to synthesize and test, making the drug discovery process more focused and efficient clinmedkaz.org.

Exploration of Unconventional Biological Targets and Therapeutic Areas

The piperidine scaffold is present in drugs used to treat a wide range of conditions, including cancer, infectious diseases, and disorders of the central nervous system ijnrd.orgnih.govnih.gov. This versatility suggests that 1-(4-Aminophenyl)piperidin-3-ol and its derivatives could have applications beyond conventional targets.

Future research should explore its potential in:

Novel Therapeutic Areas: Screening the compound against a broad panel of biological targets to uncover unexpected activities. Piperidine derivatives have shown promise as inhibitors of viral assembly, bacterial topoisomerases, and protein kinases, highlighting the diverse therapeutic possibilities nih.govnih.gov.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been considered "undruggable." The 3D structure of piperidine-based scaffolds makes them well-suited to disrupt these large, flat interfaces.

Epigenetic Targets: Investigating the activity of 1-(4-Aminophenyl)piperidin-3-ol against epigenetic modifying enzymes, such as histone methyltransferases or demethylases, which are increasingly recognized as important targets in oncology.

This exploration into new biological space could lead to first-in-class medicines for diseases with high unmet medical needs.

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving, providing powerful new tools to probe biological systems. Integrating these technologies into the study of 1-(4-Aminophenyl)piperidin-3-ol can provide unprecedented insights.

Emerging technological integrations could involve:

Development of Chemical Probes: Synthesizing derivatives of 1-(4-Aminophenyl)piperidin-3-ol that are tagged with biotin or a fluorescent dye. These probes can be used to pull down binding partners from cell lysates or visualize the compound's subcellular localization.

Proximity-Labeling Techniques: Using methods like BioID or APEX, where the compound is attached to an enzyme that labels nearby proteins. This allows for the identification of not just direct binding partners but the entire protein complex that the compound interacts with in a live-cell environment.

High-Content Imaging and Phenotypic Screening: Utilizing automated microscopy and sophisticated image analysis to assess the effects of the compound on cellular morphology and function. This can reveal its mechanism of action in an unbiased manner and identify potential toxicities early in the discovery process.

Leveraging these cutting-edge tools will be essential to fully characterize the biological activity of 1-(4-Aminophenyl)piperidin-3-ol and accelerate its path toward clinical application merckmillipore.com.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Aminophenyl)piperidin-3-ol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example:

Core structure assembly : React 4-aminophenyl derivatives with piperidin-3-ol precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. Key Challenges :

- Avoid side reactions (e.g., over-alkylation) by controlling stoichiometry.

- Monitor pH during amination to prevent decomposition of the aminophenyl group.

Q. Which analytical techniques are critical for characterizing 1-(4-Aminophenyl)piperidin-3-ol?

Methodological Answer: A multi-technique approach is essential:

| Technique | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 1.0 mL/min flow, UV detection at 254 nm |

| NMR | Structural confirmation | ¹H NMR (DMSO-d₆, 400 MHz), δ 7.2–6.8 (aromatic protons), δ 3.5–2.8 (piperidine protons) |

| Mass Spectrometry | Molecular weight verification | ESI-MS, m/z calculated for C₁₁H₁₆N₂O: 192.12; observed: 192.1 (M+H⁺) |

Note : Differential Scanning Calorimetry (DSC) can identify polymorphic forms if crystallization conditions vary .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence biological activity?

Methodological Answer: Structural optimization is guided by structure-activity relationship (SAR) studies:

- Case Study : In sphingosine kinase 1 (SK1) inhibitors, substituting the piperidine hydroxyl position (3-OH vs. 4-OH) altered selectivity by 15-fold .

- Key Modifications :

- Hydroxyl position : 3-OH enhances SK1 selectivity due to hydrogen bonding with Asp178 .

- Aminophenyl substituents : Electron-withdrawing groups (e.g., -F) improve metabolic stability but may reduce solubility .

Q. Experimental Design :

Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, halogens).

Test in enzyme inhibition assays (SK1/SK2) and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

Assay standardization :

- Use consistent cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature .

- Include positive controls (e.g., RB-019 for SK1 inhibition studies) .

Data triangulation :

- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Meta-analysis :

- Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Example : In anticonvulsant studies, discrepancies in ED₅₀ values were resolved by standardizing animal models (e.g., maximal electroshock vs. pentylenetetrazole tests) .

Q. What computational strategies predict metabolic pathways and toxicity of 1-(4-Aminophenyl)piperidin-3-ol derivatives?

Methodological Answer:

Metabolism Prediction :

- Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-dealkylation of the piperidine ring) .

Toxicity Screening :

- Run in silico toxicity models (e.g., ProTox-II) to flag hepatotoxicity risks from aromatic amine metabolites .

Experimental Validation :

- Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify metabolic half-life .

Case Study : Derivatives with 4-fluorophenyl groups showed reduced CYP3A4-mediated metabolism, improving pharmacokinetic profiles .

Q. How can polymorphism affect the pharmacological properties of this compound?

Methodological Answer: Polymorphic forms impact solubility, bioavailability, and stability:

Screening Methods :

Stability Testing :

Bioavailability Correlation :

Note : Amorphous forms may enhance solubility but require stabilization (e.g., via co-crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.